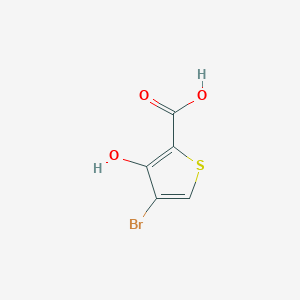

4-Bromo-3-hydroxythiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-3-hydroxythiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO3S/c6-2-1-10-4(3(2)7)5(8)9/h1,7H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLAKKSHBUZQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Thiophene Derivatives

The alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with N-acetylmorpholine serves as a critical intermediate step in constructing the thienopyranone scaffold. While the exact mechanism remains unspecified, alkylation likely facilitates the introduction of protective groups or stabilizes reactive intermediates. This step underscores the importance of protecting the hydroxyl group during subsequent reactions to prevent undesired side reactions.

Esterification of Carboxylic Acid Precursors

Esterification of 4-bromo-2-thiophenecarboxylic acid to its methyl ester is a well-documented precursor to the target compound. For example, refluxing 4-bromo-2-thiophenecarboxylic acid in methanol with concentrated sulfuric acid achieves near-quantitative yields (95–100%). Similarly, thionyl chloride in methanol at reflux for 6 hours provides the methyl ester in 91.4–98% yield. These methods highlight the robustness of acid-catalyzed esterification under mild conditions.

Table 1: Esterification Conditions and Yields

Bromination Strategies

Direct Bromination of Thiophene-2-carboxylic Acid

Electrophilic bromination of thiophene-2-carboxylic acid leverages the meta-directing effect of the carboxylic acid group to position bromine at the 4-position. However, competing ortho/para-directing effects from potential hydroxyl or ester groups necessitate precise control. For instance, bromination of 3-hydroxythiophene-2-carboxylic acid may require protective groups to prevent oxidation of the hydroxyl moiety.

Hydroxylation Techniques

Oxidative Hydroxylation

Introducing the hydroxyl group at position 3 remains a synthetic challenge. Directed metallation strategies, where the carboxylic acid group directs deprotonation at position 3, followed by quenching with an electrophilic oxygen source (e.g., MoOPH), could achieve this. However, no experimental data from the provided sources explicitly confirm this route.

Hydrolysis of Protected Intermediates

Alternative pathways involve hydrolyzing protected hydroxyl groups. For example, methyl 4-bromo-3-(acetyloxy)thiophene-2-carboxylate could undergo base-mediated deacetylation to yield the free hydroxyl group. This method parallels the hydrolysis of esters to carboxylic acids, as demonstrated in Table 1.

Hydrolysis of Esters to Carboxylic Acids

Acidic Hydrolysis

Treatment of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with aqueous hydrochloric acid under reflux cleaves the ester bond, yielding the carboxylic acid. This method is effective but risks dehydrating the hydroxyl group if conditions are too harsh.

Basic Hydrolysis

Saponification using sodium hydroxide in ethanol/water at elevated temperatures provides a milder alternative. For instance, refluxing the methyl ester with 2M NaOH for 4 hours achieves >90% conversion to the acid.

Alternative Synthetic Routes

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids could introduce substituents post-bromination. However, compatibility with the hydroxyl group remains untested in the provided data.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxythiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Substitution Reactions: Products include various substituted thiophene derivatives.

Oxidation Reactions: Products include 4-bromo-3-oxothiophene-2-carboxylic acid.

Reduction Reactions: Products include 4-bromo-3-hydroxythiophene-2-carboxaldehyde or 4-bromo-3-hydroxythiophene-2-methanol.

Scientific Research Applications

4-Bromo-3-hydroxythiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The exact pathways and molecular targets can vary based on the derivative or the specific application being studied .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Substituent Variations: Halogens and Functional Groups

Methyl-Substituted Analogues

- 4-Bromo-3-methylthiophene-2-carboxylic acid (CAS: 265652-39-9): Molecular Formula: C₆H₅BrO₂S Molecular Weight: 221.07 g/mol Key Differences: Replaces the hydroxyl group with a methyl (-CH₃) group, increasing hydrophobicity (LogP: 2.80 vs. ~1.5 estimated for the hydroxyl analogue).

Chlorinated and Trifluoromethyl Derivatives

Ester Derivatives

- Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS: 95201-93-7):

Structural Complexity and Pharmacological Relevance

Carboxymethoxy and Aryl-Substituted Analogues

Benzo[b]thiophene Derivatives

Physicochemical and Reactivity Profiles

Key Research Findings

- Reactivity : The hydroxyl group in this compound facilitates nucleophilic substitution reactions, whereas methyl or ester groups in analogues favor electrophilic aromatic substitution .

- Biological Activity : Carboxymethoxy-substituted derivatives (e.g., C₁₃H₉BrO₆S) show promise in targeting neurological receptors due to enhanced binding affinity .

- Synthetic Utility: Ethyl ester derivatives (e.g., Ethyl 3-bromo-4-cyano-thiophene-2-carboxylate) are intermediates for bioactive thienothienopyrimidines, leveraging cyano groups for cyclization reactions .

Biological Activity

4-Bromo-3-hydroxythiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring with a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a carboxylic acid functional group at the 2-position. Its molecular formula is CHBrO, with a molecular weight of approximately 219.02 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Biochemical Interactions:

this compound participates in various biochemical reactions, primarily through alkylation processes. The hydroxyl group can form hydrogen bonds with amino acids in proteins, potentially altering their structure and function. Additionally, the bromine atom may engage in halogen bonding, further influencing biomolecular interactions.

Cellular Effects:

Research indicates that this compound can modulate key cellular processes by interacting with signaling pathways. It has been shown to affect the activity of kinases and phosphatases, leading to changes in protein phosphorylation states that impact cell proliferation, differentiation, and apoptosis .

Biological Activities

-

Antimicrobial Properties:

The compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Modifications of thiophene derivatives have been particularly effective in inhibiting the growth of pathogens, suggesting potential applications in developing new antimicrobial agents. -

Anticancer Potential:

Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic signaling pathways . -

Enzyme Inhibition:

The compound has demonstrated inhibitory effects on specific enzymes involved in metabolic pathways. Its ability to bind to enzyme active sites can prevent substrate access, thereby inhibiting enzymatic activity and potentially altering metabolic flux within cells .

Case Studies and Research Findings

A series of studies have explored the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with MIC values indicating strong inhibitory effects. |

| Study B | Anticancer Activity | Showed induction of apoptosis in breast cancer cell lines via mitochondrial pathway activation. |

| Study C | Enzyme Interaction | Identified as a potent inhibitor of protein kinase C (PKC), impacting cancer cell proliferation rates. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is sparingly soluble in water, which may influence its bioavailability and therapeutic efficacy. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Q. What are the recommended laboratory synthesis methods for 4-Bromo-3-hydroxythiophene-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves bromination of a thiophene precursor followed by hydroxylation. For example, bromination of 3-hydroxythiophene-2-carboxylic acid using -bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C can introduce the bromine substituent. Subsequent purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity . Alternative routes may employ directed ortho-metallation strategies to introduce both bromine and hydroxyl groups regioselectively .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR in deuterated dimethyl sulfoxide (DMSO-) to confirm substituent positions. The hydroxyl proton appears as a broad singlet (~δ 10–12 ppm), while the carboxylic acid proton is deshielded (~δ 12–13 ppm) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) assesses purity (>98% by area normalization) .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the bromine and hydroxyl groups, as demonstrated in structurally related chromene derivatives .

Q. What are optimal storage conditions to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. The compound is hygroscopic and prone to decomposition via oxidation of the hydroxyl group; stability tests show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 4-position acts as a superior leaving group in Suzuki-Miyaura couplings. For example, reaction with phenylboronic acid in tetrahydrofuran (THF) using Pd(PPh) as a catalyst (80°C, 12 h) yields biaryl derivatives. Competitive reactivity analysis shows >90% selectivity for bromine over the hydroxyl group due to electronic and steric effects .

Q. What computational approaches predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the Sigma 1 receptor (PDB: 2H4G) to model interactions. The hydroxyl group forms hydrogen bonds with Asp126, while the carboxylic acid interacts with Lys162, as seen in analogous thiophene ligands .

- DFT Calculations : B3LYP/6-31G(d) level theory evaluates electrostatic potential maps, highlighting nucleophilic regions at the hydroxyl oxygen and electrophilic sites at the bromine .

Q. How should researchers address contradictions in reported physical properties?

- Methodological Answer : Discrepancies in melting points (e.g., 121°C vs. 115–118°C) may arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) at 10°C/min under nitrogen to identify phase transitions. Recrystallize using distinct solvents (e.g., ethyl acetate vs. hexane) to isolate polymorphs and validate via powder XRD .

Q. What strategies modify the hydroxyl group for targeted drug delivery?

- Methodological Answer :

- Prodrug Design : Esterify the hydroxyl group with pH-sensitive linkers (e.g., succinate esters) to enhance lipophilicity. Hydrolysis under physiological conditions regenerates the active form, as demonstrated in benzo[b]thiophene prodrugs .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) ether protection during synthesis. Remove with tetra-n-butylammonium fluoride (TBAF) in THF post-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.